5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both oxazole and thiadiazole rings These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with 2-bromoacetophenone to form the desired oxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiadiazole rings.
Scientific Research Applications
5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the oxazole moiety.
1,3-Oxazole: Contains the oxazole ring but does not have the thiadiazole structure.
Isoxazole: Similar to oxazole but with different positioning of nitrogen and oxygen atoms.
Uniqueness
5-(1,3-Oxazol-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of both oxazole and thiadiazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-(1,3-oxazol-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPIBHDVSWVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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